molecular formula C6H12N2O3S B14477625 N-Nitrosocyclohexanesulfonamide CAS No. 67395-92-0

N-Nitrosocyclohexanesulfonamide

Cat. No.: B14477625
CAS No.: 67395-92-0
M. Wt: 192.24 g/mol
InChI Key: INQASULWKXCISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosocyclohexanesulfonamide is a member of the nitrosamine family, which are organic compounds containing the nitroso functional group. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals . This compound, specifically, is characterized by a cyclohexane ring bonded to a sulfonamide group, which is further attached to a nitroso group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosocyclohexanesulfonamide can be synthesized through the nitrosation of cyclohexanesulfonamide. This process typically involves the reaction of cyclohexanesulfonamide with nitrous acid or other nitrosating agents under acidic conditions . The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosocyclohexanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitrosocyclohexanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitrosocyclohexanesulfonamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The compound can also inhibit enzymes by binding to their active sites, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: A well-known carcinogenic nitrosamine.

    N-Nitrosodiethylamine: Another carcinogenic nitrosamine with similar properties.

    N-Nitrosomorpholine: Used in research for its mutagenic effects.

Uniqueness

N-Nitrosocyclohexanesulfonamide is unique due to its specific structure, which includes a cyclohexane ring and a sulfonamide group. This structure imparts distinct chemical properties and reactivity compared to other nitrosamines. Its applications in industrial processes, particularly in the rubber industry, also set it apart from other nitrosamines .

Properties

CAS No.

67395-92-0

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

N-nitrosocyclohexanesulfonamide

InChI

InChI=1S/C6H12N2O3S/c9-7-8-12(10,11)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)

InChI Key

INQASULWKXCISA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NN=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.